molecular formula C10H10F2O2 B2815007 2,2-Difluoro-4-phenylbutanoic acid CAS No. 142977-63-7

2,2-Difluoro-4-phenylbutanoic acid

Cat. No.: B2815007
CAS No.: 142977-63-7
M. Wt: 200.185
InChI Key: RNXIVWTWKFJRGM-UHFFFAOYSA-N
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Description

2,2-Difluoro-4-phenylbutanoic acid: is an organic compound with the molecular formula C10H10F2O2. It is characterized by the presence of two fluorine atoms and a phenyl group attached to a butanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-4-phenylbutanoic acid typically involves the fluorination of appropriate precursors. One common method is the fluorination of 4-phenylbutanoic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reactions are usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents. The choice of fluorinating agent and reaction conditions can be optimized to maximize yield and purity. Safety measures are crucial due to the reactivity of fluorinating agents and the potential hazards associated with handling fluorine-containing compounds .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-4-phenylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols .

Scientific Research Applications

2,2-Difluoro-4-phenylbutanoic acid has shown promise in various scientific research applications:

Comparison with Similar Compounds

Uniqueness: The presence of fluorine atoms in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance its potential as a drug candidate and its effectiveness in various industrial applications .

Biological Activity

2,2-Difluoro-4-phenylbutanoic acid is a compound of growing interest in pharmaceutical and biochemical research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a butanoic acid backbone with two fluorine atoms at the second carbon and a phenyl group at the fourth carbon. The presence of fluorine enhances its lipophilicity and stability, making it suitable for various biological applications.

Property Details
Molecular Formula C10_{10}H10_{10}F2_2O2_2
Molecular Weight 202.18 g/mol
Appearance White crystalline solid
Solubility Soluble in organic solvents, limited in water

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic pathways essential for bacterial survival.
  • Mechanism of Action : The mechanism involves interaction with cellular targets through hydrogen bonding and π-π interactions facilitated by the phenyl group. This interaction may lead to altered protein functions and cellular responses.
  • Enzymatic Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic processes, thereby affecting cellular energy metabolism and growth.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The results indicate that the compound is particularly effective against Staphylococcus aureus, suggesting potential applications in treating infections caused by resistant strains.

Inhibition of Enzymatic Activity

In another study focusing on enzymatic inhibition, researchers found that this compound effectively inhibited the activity of urease, an enzyme critical for nitrogen metabolism in bacteria. The inhibition was measured using a colorimetric assay:

Concentration (mM) Urease Activity (%)
0 (Control)100
0.575
1.050
2.030

The dose-dependent inhibition suggests that the compound could be developed as a therapeutic agent targeting urease-dependent pathogens .

Properties

IUPAC Name

2,2-difluoro-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c11-10(12,9(13)14)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXIVWTWKFJRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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